5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
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Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic molecule . It has the empirical formula C8H5FN2O and a molecular weight of 164.14 . It is used as a building block in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde consists of a pyrrolopyridine core with a fluorine atom at the 5-position and a carbaldehyde group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde include a molecular weight of 164.14 and an empirical formula of C8H5FN2O . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Fluorinated Pyrrole Derivatives:
A study by Surmont et al. (2009) developed a methodology for the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, utilizing electrophilic alpha,alpha-difluorination of the imino bond and subsequent aromatization by dehydrofluorination. This approach offers a new pathway toward diverse 3-fluorinated pyrroles, potentially extending to compounds like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (Surmont et al., 2009).
2. Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives:
El-Nabi (2004) described the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation of tosylhydrazones, utilizing intramolecular 1,3-dipolar cycloaddition. These derivatives demonstrate the versatility of pyrrolopyridine frameworks in constructing complex heterocyclic structures (El-Nabi, 2004).
3. Structural and Spectroscopic Analysis:
The work of Morzyk-Ociepa et al. (2017) focused on the crystal structure, vibrational spectroscopy, and density functional studies of 7-azaindole-3-carboxaldehyde, which shares structural similarities with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Their findings on the crystal structure and intermolecular interactions provide insights into the stability and electronic properties of similar pyrrolopyridine derivatives (Morzyk-Ociepa et al., 2017).
4. Molybdenum-Mediated Synthesis:
Galenko et al. (2022) highlighted a method for the synthesis of 5-aryl- and 4,5-disubstituted 1H-pyrrole-2,3-diones through the isomerization of isoxazole-5-carbaldehydes mediated by Mo(CO)6. The resulting pyrrole-2,3-diones are useful precursors for 1H-pyrrolo[2,3-b]quinoxalines, indicating potential applications in synthesizing related compounds like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (Galenko et al., 2022).
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPXIDCAJUCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678443 |
Source
|
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
CAS RN |
1246088-60-7 |
Source
|
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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